molecular formula C7H5BrClFO2S B3047220 4-Bromo-3-fluoro-5-methylbenzenesulfonyl chloride CAS No. 1356114-17-4

4-Bromo-3-fluoro-5-methylbenzenesulfonyl chloride

Cat. No.: B3047220
CAS No.: 1356114-17-4
M. Wt: 287.53
InChI Key: VBOASXBUXCVBFH-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-5-methylbenzenesulfonyl chloride is a substituted benzenesulfonyl chloride derivative characterized by a bromo group at position 4, a fluoro group at position 3, and a methyl group at position 5 on the aromatic ring. The sulfonyl chloride functional group (–SO₂Cl) at position 1 renders this compound highly reactive, making it a critical intermediate in organic synthesis, particularly for introducing sulfonate groups into target molecules. Substituted benzenesulfonyl chlorides are widely used in pharmaceuticals, agrochemicals, and materials science due to their versatility in forming sulfonamides, sulfonate esters, and other derivatives .

Properties

IUPAC Name

4-bromo-3-fluoro-5-methylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO2S/c1-4-2-5(13(9,11)12)3-6(10)7(4)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBOASXBUXCVBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101231411
Record name 4-Bromo-3-fluoro-5-methylbenzenesulfonyl chloride
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URL https://comptox.epa.gov/dashboard/DTXSID101231411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356114-17-4
Record name 4-Bromo-3-fluoro-5-methylbenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356114-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-fluoro-5-methylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101231411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluoro-5-methylbenzenesulfonyl chloride typically involves electrophilic aromatic substitution reactions. The starting material, 4-Bromo-3-fluoro-5-methylbenzene, undergoes sulfonylation using chlorosulfonic acid (ClSO3H) to introduce the sulfonyl chloride group. The reaction is carried out under controlled conditions to ensure the selective introduction of the sulfonyl chloride group without affecting other substituents on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoro-5-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives.

    Electrophilic aromatic substitution:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

    Electrophilic aromatic substitution: Reagents such as bromine, chlorine, and nitric acid can be used under acidic conditions to introduce additional substituents on the benzene ring.

Major Products Formed

    Sulfonamide derivatives: Formed by the reaction with amines.

    Sulfonate ester derivatives: Formed by the reaction with alcohols.

    Sulfonothioate derivatives: Formed by the reaction with thiols.

Scientific Research Applications

4-Bromo-3-fluoro-5-methylbenzenesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules, facilitating the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drug candidates and in medicinal chemistry research to modify the pharmacokinetic and pharmacodynamic properties of compounds.

    Industry: Applied in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-5-methylbenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules, thereby modifying their chemical and physical properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 4-bromo-3-fluoro-5-methylbenzenesulfonyl chloride with structurally analogous compounds from the evidence:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS Number Key Features
This compound Br (4), F (3), CH₃ (5) C₇H₅BrClFO₂S ~303.5 (calc.) Not provided Electron-withdrawing Br/F enhance electrophilicity; CH₃ provides steric bulk
3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride Br (3), CF₃ (5) C₇H₃BrClF₃O₂S 352.53 2778610 Strongly electron-withdrawing CF₃ increases reactivity toward nucleophiles
3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride Br (3), OCH₃ (4), CF₃ (5) C₈H₅BrClF₃O₃S 353.54 1706453-20-4 Methoxy group (electron-donating) may reduce sulfonyl chloride reactivity

Reactivity and Stability

  • Electrophilicity : The trifluoromethyl (–CF₃) group in 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride is a strong electron-withdrawing group, enhancing the electrophilicity of the sulfonyl chloride compared to the methyl (–CH₃) group in the target compound. This makes the former more reactive in nucleophilic substitution reactions.
  • Solubility : The presence of a methoxy group (–OCH₃) in 3-bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride increases polarity, likely improving solubility in polar solvents relative to the target compound.

Environmental Behavior

Chloride release from sulfonyl chlorides during degradation could contribute to environmental chloride concentrations, as modeled in Figure 11 of the Journal of Environmental Protection . However, substituents like bromo or trifluoromethyl groups may slow hydrolysis rates compared to simpler analogs.

Research Implications

The target compound’s unique combination of bromo, fluoro, and methyl groups offers a balance between reactivity and steric control, making it valuable for synthesizing selectively functionalized sulfonates. In contrast, analogs like 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride are better suited for high-yield reactions requiring strong electrophilic character. Future studies should explore the target compound’s synthetic applications and environmental impact relative to its analogs.

Biological Activity

4-Bromo-3-fluoro-5-methylbenzenesulfonyl chloride (CAS No. 1356114-17-4) is a sulfonyl chloride compound that has garnered attention in medicinal chemistry for its potential biological activities. The compound is characterized by the presence of a bromine atom, a fluorine atom, and a methyl group on a benzene ring, with a sulfonyl chloride functional group that enhances its reactivity and biological profile.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, benzenesulfonate derivatives have demonstrated potent activity against various bacterial strains, including Enterococcus faecalis and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 6.25 mg/L, indicating strong antibacterial potential .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (mg/L)Target Bacteria
This compoundTBDTBD
Benzenesulfonate Derivative A6.25Enterococcus faecalis
Benzenesulfonate Derivative B12.5Staphylococcus aureus (MSSA)
Benzenesulfonate Derivative C25Staphylococcus aureus (MRSA)

The biological activity of sulfonyl chlorides like this compound is often attributed to their ability to form covalent bonds with nucleophilic sites in proteins, particularly enzymes and receptors. This covalent modification can inhibit enzyme activity or alter receptor function, leading to antimicrobial effects or cytotoxicity in cancer cells .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of any new compound. In studies involving structurally related sulfonyl chlorides, the cytotoxicity was measured against human lung fibroblasts (MRC-5). The IC50 values for promising derivatives were found to be greater than 12.3 mg/L, suggesting a favorable therapeutic index when compared to their antimicrobial efficacy .

Study on Structure-Activity Relationships

A study explored the structure-activity relationships (SAR) of various arylsulphonamide derivatives, highlighting how specific substitutions on the benzene ring can enhance antibacterial activity. The presence of halogen substituents (like bromine and fluorine) was shown to significantly improve potency against Enterococcus species, suggesting that similar modifications on this compound could yield compounds with enhanced biological activity .

Evaluation of Antibacterial Efficacy

In another study, various benzenesulfonate derivatives were evaluated for their antibacterial efficacy against Gram-positive bacteria. The results indicated that compounds with multiple halogen substituents exhibited superior activity compared to their non-halogenated counterparts. This underscores the importance of chemical modifications in optimizing the biological properties of sulfonyl chlorides like this compound .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 4-bromo-3-fluoro-5-methylbenzenesulfonyl chloride with high purity?

  • Methodology : Optimize the sulfonation and halogenation sequence using chlorosulfonic acid under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity (>98% GC) using gas chromatography coupled with mass spectrometry (GC-MS) . Ensure inert gas (N₂/Ar) purging to prevent hydrolysis, as the compound decomposes upon moisture exposure .

Q. How do substituent positions (bromo, fluoro, methyl) influence the compound’s reactivity in nucleophilic substitutions?

  • Methodology : Perform kinetic studies with nucleophiles (e.g., amines, alcohols) under varying temperatures. Use ¹H/¹⁹F NMR to track regioselectivity. The electron-withdrawing sulfonyl chloride group activates the benzene ring, while the methyl group sterically hinders para positions, directing reactions to meta sites .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology : Combine ¹H NMR (to identify methyl protons and aromatic splitting patterns), ¹³C NMR (to confirm sulfonyl chloride and halogen positions), and high-resolution mass spectrometry (HRMS) for molecular weight validation. Fluorine’s strong deshielding effect requires careful NMR calibration .

Advanced Research Questions

Q. How to resolve contradictory data between computational predictions and experimental reactivity in sulfonamide formation?

  • Methodology : Compare density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with experimental kinetic data. For example, discrepancies in activation energy may arise from solvent effects (e.g., DMF vs. THF) or incomplete accounting for steric hindrance from the methyl group. Validate with X-ray crystallography if crystalline derivatives form .

Q. What strategies mitigate decomposition during prolonged storage?

  • Methodology : Store under inert gas at –20°C in amber vials with molecular sieves. Monitor stability via periodic GC analysis. If decomposition occurs (evidenced by bromide ion formation via ion chromatography), repurify using flash chromatography with silica gel and hexane/ethyl acetate gradients .

Q. How does the trifluoromethyl group in structurally related compounds (e.g., 3-fluoro-4-(trifluoromethylphenyl)benzoic acid) inform analog design for enhanced stability?

  • Methodology : Synthesize analogs with varying electron-withdrawing groups (e.g., –CF₃, –NO₂) and compare hydrolysis rates under acidic/neutral conditions. Use Hammett σ constants to correlate substituent effects with reactivity trends .

Key Findings

  • Synthesis : Moisture control is critical; even trace H₂O degrades the compound .
  • Reactivity : Methyl and halogen substituents direct electrophilic attacks to specific aromatic positions, enabling selective functionalization .
  • Stability : Long-term storage requires rigorous exclusion of air and moisture, validated by periodic GC analysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-3-fluoro-5-methylbenzenesulfonyl chloride
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4-Bromo-3-fluoro-5-methylbenzenesulfonyl chloride

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